Pep-1-cysteamide Trifluoroacetate

Catalog No.
S6583911
CAS No.
863608-35-9
M.F
C142H203F3N36O35S
M. Wt
3063.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pep-1-cysteamide Trifluoroacetate

CAS Number

863608-35-9

Product Name

Pep-1-cysteamide Trifluoroacetate

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-methyl-1-oxo-1-(2-sulfanylethylamino)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C142H203F3N36O35S

Molecular Weight

3063.4 g/mol

InChI

InChI=1S/C140H202N36O33S.C2HF3O2/c1-74(2)115(135(205)149-60-62-210)172-125(195)98(43-21-26-58-145)159-123(193)99(44-27-59-150-140(147)148)160-121(191)96(41-19-24-56-143)157-120(190)95(40-18-23-55-142)158-122(192)97(42-20-25-57-144)163-134(204)110-45-28-61-176(110)139(209)103(46-50-111(146)182)165-133(203)109(73-177)171-131(201)105(64-80-69-152-90-35-13-8-30-85(80)90)166-124(194)100(47-51-112(183)184)164-136(206)116(75(3)178)175-132(202)108(67-83-72-155-93-38-16-11-33-88(83)93)168-130(200)107(66-82-71-154-92-37-15-10-32-87(82)92)170-138(208)118(77(5)180)174-127(197)102(49-53-114(187)188)162-128(198)104(63-79-68-151-89-34-12-7-29-84(79)89)167-129(199)106(65-81-70-153-91-36-14-9-31-86(81)91)169-137(207)117(76(4)179)173-126(196)101(48-52-113(185)186)161-119(189)94(156-78(6)181)39-17-22-54-141;3-2(4,5)1(6)7/h7-16,29-38,68-72,74-77,94-110,115-118,151-155,177-180,210H,17-28,39-67,73,141-145H2,1-6H3,(H2,146,182)(H,149,205)(H,156,181)(H,157,190)(H,158,192)(H,159,193)(H,160,191)(H,161,189)(H,162,198)(H,163,204)(H,164,206)(H,165,203)(H,166,194)(H,167,199)(H,168,200)(H,169,207)(H,170,208)(H,171,201)(H,172,195)(H,173,196)(H,174,197)(H,175,202)(H,183,184)(H,185,186)(H,187,188)(H4,147,148,150);(H,6,7)/t75-,76-,77-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,115+,116+,117+,118+;/m1./s1

InChI Key

RZRGDDCKXSRMGD-RSNQDEOKSA-N

SMILES

CC(C)C(C(=O)NCCS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NCCS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCCS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C)O.C(=O)(C(F)(F)F)O

Delivery of Bioactive Molecules

One of the most promising applications of Pep-1-CTFA is its ability to deliver bioactive molecules, including proteins, peptides, and drugs, into cells, tissues, and organs. This is particularly useful for delivering therapeutic agents that wouldn't readily enter cells on their own. Studies have shown Pep-1-CTFA's effectiveness in delivering various cargos, including:

  • Plasmid DNA for gene therapy Source: Smolecule:
  • Antisense oligonucleotides for targeted gene silencing )
  • Nanoparticles for enhanced drug delivery Source: ScienceDirect:

The ability of Pep-1-CTFA to efficiently deliver these cargos makes it a valuable tool for researchers studying various diseases and developing new therapeutic strategies.

Advantages of Pep-1-CTFA

Several advantages make Pep-1-CTFA an attractive choice for drug delivery research:

  • Non-toxic and Non-immunogenic: Studies suggest Pep-1-CTFA exhibits minimal toxicity and doesn't trigger immune responses, making it a potentially safer option for in vivo applications Source: Smolecule:
  • Stability: Pep-1-CTFA demonstrates stability under physiological conditions, ensuring its functionality within the body Source: Smolecule:
  • Cell Permeability: The CPP properties of Pep-1-CTFA allow it to efficiently cross cell membranes, delivering the cargo directly into the cytoplasm )

Pep-1-cysteamide trifluoroacetate is a synthetic compound characterized by its unique structure, which includes a cysteamide moiety and is typically utilized in peptide synthesis and bioconjugation processes. The trifluoroacetate salt form enhances its solubility and stability in various solvents, making it a valuable reagent in biochemical applications. The compound is identified by its CAS number 863608-35-9 and has been noted for its role in facilitating peptide synthesis, particularly in the context of protecting groups and cleavage reactions during the synthesis process .

Directed Peptide Self-Assembly - PMC" class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC4463676/" rel="nofollow noopener" target="_blank"> .
  • Deprotection: In the context of peptide synthesis, the trifluoroacetate group can be removed under acidic conditions, allowing for the release of the free amino acid or peptide .
  • These reactions highlight the compound's versatility as a building block in peptide chemistry.

    Pep-1-cysteamide trifluoroacetate exhibits notable biological activities primarily due to its cysteamide component. Cysteine residues are known for their reactivity and ability to form disulfide bonds, which are critical for protein folding and stability. This compound can enhance cellular uptake of nucleic acid-based therapeutics when used as a carrier, promoting effective delivery without significant cytotoxicity . Additionally, the presence of the cysteine-like thiol group allows for interactions with various biological targets, potentially influencing redox signaling pathways .

    The synthesis of Pep-1-cysteamide trifluoroacetate typically involves:

    • Solid-phase Peptide Synthesis: This method allows for the stepwise addition of amino acids to form peptides while using protective groups that can be selectively removed.
    • Cysteine Modification: The incorporation of cysteine or cysteamine derivatives into peptide sequences can be achieved through coupling reactions with appropriate carboxylic acid derivatives.
    • Trifluoroacetate Formation: The trifluoroacetate salt can be generated by neutralizing the free base form of Pep-1-cysteamide with trifluoroacetic acid, enhancing its solubility and stability for subsequent applications .

    Pep-1-cysteamide trifluoroacetate finds applications in various fields:

    • Peptide Synthesis: It serves as a key intermediate in synthesizing peptides and proteins, particularly those requiring specific modifications or stability enhancements.
    • Drug Delivery Systems: Its ability to facilitate cellular uptake makes it useful in developing non-viral gene delivery systems and therapeutic peptides.
    • Bioconjugation: The compound can be employed in conjugating biomolecules, such as antibodies or nucleic acids, enhancing their pharmacokinetic properties and targeting capabilities

      Studies have demonstrated that Pep-1-cysteamide trifluoroacetate interacts with various biological molecules due to its thiol group. These interactions can influence cellular signaling pathways and protein folding mechanisms. For instance, its ability to form disulfide bonds allows it to stabilize protein structures under oxidative conditions, which is critical for maintaining biological activity . Furthermore, research into its use as a carrier for nucleic acids has shown promising results in enhancing delivery efficiency without cytotoxic effects .

    Several compounds share structural similarities with Pep-1-cysteamide trifluoroacetate, particularly those containing cysteine or cysteamine moieties. Here are some notable examples:

    Compound NameStructure/FeaturesUnique Aspects
    CysteamineContains an amino group and a thiolUsed in treating cystinosis; less stable than Pep-1
    CysteineContains a thiol group; naturally occurring amino acidEssential for protein structure; more reactive
    N-acetylcysteineAcetylated form of cysteine; antioxidant propertiesUsed as a mucolytic agent; differs in reactivity
    GlutathioneTripeptide containing cysteine; plays a role in detoxificationKey antioxidant; more complex structure

    The uniqueness of Pep-1-cysteamide trifluoroacetate lies in its specific trifluoroacetate salt form, which enhances solubility and stability compared to other similar compounds. This characteristic makes it particularly advantageous for use in biochemical applications where solubility is critical.

    Hydrogen Bond Acceptor Count

    45

    Hydrogen Bond Donor Count

    44

    Exact Mass

    3062.4917928 g/mol

    Monoisotopic Mass

    3061.4884380 g/mol

    Heavy Atom Count

    217

    Dates

    Modify: 2023-11-23

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